8-Methylquinoline-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C11H9NO2·HCl. It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 8-methylquinoline-3-carboxylic acid hydrochloride can be achieved through several methods. One common synthetic route involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Scientific Research Applications
8-Methylquinoline-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to inhibit the activity of metalloproteins and 2OG-dependent enzymes . Additionally, it can chelate metal ions, which is crucial for its biological activity .
Comparison with Similar Compounds
8-Methylquinoline-3-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its chelating properties and use as an antifungal agent.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Aminoquinoline: Studied for its potential antimalarial activity.
The uniqueness of 8-methylquinoline-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
8-methylquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H |
InChI Key |
NNOBIRKVVXJWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.